molecular formula C13H7F4NO2 B6393687 MFCD18318383 CAS No. 1261957-64-5

MFCD18318383

Cat. No.: B6393687
CAS No.: 1261957-64-5
M. Wt: 285.19 g/mol
InChI Key: RCPKZTDSABBYLX-UHFFFAOYSA-N
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Description

MFCD18318383 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and materials science research. Based on analogous pyrrolo-triazine derivatives (e.g., CAS 918538-05-3, MDL MFCD11044885), this compound likely features a heterocyclic core with halogen or alkyl substituents, contributing to its bioactivity and synthetic utility .

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-7(3-1-5-9(10)13(15,16)17)11-8(12(19)20)4-2-6-18-11/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPKZTDSABBYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688255
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-64-5
Record name 3-Pyridinecarboxylic acid, 2-[2-fluoro-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318383 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the goal is to achieve a high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process often involves rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD18318383 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and various organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while substitution could result in a halogenated derivative.

Scientific Research Applications

MFCD18318383 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and cellular processes.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: this compound is used in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18318383 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Presumed to resemble C₆H₃Cl₂N₃ (as seen in structurally similar compounds) .
  • Molecular Weight : ~188–201 g/mol (based on triazine/pyrrole derivatives) .
  • Applications: Potential use in kinase inhibition or antimicrobial agents, inferred from analogs with Log S values (-2.47 to -1.98) indicating moderate solubility for drug development .

Comparison with Similar Compounds

The following analysis compares MFCD18318383 with two structurally related compounds: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) and 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) .

Structural and Functional Similarities

Table 1: Molecular and Physical Properties

Property This compound (Inferred) 4-Chloro-5-isopropylpyrrolo-triazine 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₃Cl₂N₃ C₈H₈ClN₃ C₁₃H₉N₃O₂
Molecular Weight (g/mol) ~188 188.01 201.02
Log S (ESOL) -2.47 (estimated) -2.47 -2.63
Bioavailability Score 0.55 (estimated) 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H302

Key Differences

Structural Variations :

  • This compound and 4-chloro-5-isopropylpyrrolo-triazine share a pyrrolo-triazine backbone but differ in substituents (chlorine vs. isopropyl groups) .
  • 2-(4-Nitrophenyl)benzimidazole replaces the triazine ring with a benzimidazole system, enhancing aromaticity but reducing halogen-mediated reactivity .

Bioactivity and Safety: Both triazine derivatives exhibit stronger respiratory hazards (H335) compared to the nitrobenzimidazole (H302: oral toxicity) .

Synthetic Efficiency :

  • A-FGO catalysts in CAS 1761-61-1 synthesis enable room-temperature reactions with 98% yield, outperforming traditional triazine synthesis methods requiring reflux .

Research Findings and Implications

  • Solvency and Drug Likeness : Triazine derivatives (this compound and CAS 918538-05-3) exhibit lower Log S values than benzimidazoles, suggesting tailored solubility for specific delivery systems .
  • Catalytic Advances : Green chemistry approaches (e.g., A-FGO catalysts) in CAS 1761-61-1 synthesis highlight trends toward sustainable production, applicable to this compound optimization .

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